molecular formula C9H11NO B8015298 (r)-Isochroman-4-amine

(r)-Isochroman-4-amine

Cat. No.: B8015298
M. Wt: 149.19 g/mol
InChI Key: BDYWBOBBXXDXHU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Isochroman-4-amine is a chiral amine compound that belongs to the isochroman family Isochromans are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Isochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available isochroman.

    Chiral Resolution: The racemic mixture of isochroman-4-amine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

    Reductive Amination: One common method involves the reductive amination of isochroman-4-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of ®-Isochroman-4-amine may involve:

    Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or crystallization techniques to separate the enantiomers.

    Catalytic Hydrogenation: Employing chiral catalysts to achieve enantioselective hydrogenation of isochroman-4-one to ®-Isochroman-4-amine.

Chemical Reactions Analysis

Types of Reactions: ®-Isochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isochroman-4-imine or further to isochroman-4-one.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation Products: Isochroman-4-imine, Isochroman-4-one.

    Reduction Products: Various amine derivatives.

    Substitution Products: Substituted isochroman-4-amines.

Scientific Research Applications

Chemistry: ®-Isochroman-4-amine is used as a building block in organic synthesis, particularly in the synthesis of chiral ligands and catalysts.

Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, ®-Isochroman-4-amine is explored for its potential as a pharmacophore in the development of new therapeutic agents.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-Isochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

    Isochroman-4-amine: The non-chiral version of the compound.

    Isochroman-4-one: The oxidized form of isochroman-4-amine.

    Isochroman-4-imine: An intermediate in the oxidation of isochroman-4-amine.

Uniqueness: ®-Isochroman-4-amine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(4R)-3,4-dihydro-1H-isochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYWBOBBXXDXHU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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